

Physicochemical Properties of 1methylimidazole-2-acetonitrile: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methylimidazole-2-acetonitrile is a substituted imidazole derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are present in numerous biologically active compounds. This technical guide provides a summary of its known physicochemical properties, based primarily on computational data, and outlines a general synthetic approach. Due to the limited availability of experimental data for this specific isomer, this document serves as a foundational resource to guide further research and experimental design.

Core Physicochemical Properties

Quantitative data for 1-methylimidazole-2-acetonitrile is sparse in publicly available literature. The following tables summarize computed physicochemical properties, which can serve as estimations for experimental planning.

Table 1: Computed Molecular and Physical Properties



Property	Value	Source
Molecular Formula	C ₆ H ₇ N ₃	-
Molecular Weight	121.14 g/mol	[1]
Exact Mass	121.063997 g/mol	[1]
Topological Polar Surface Area	41.6 Ų	[1]
LogP (Octanol-Water Partition Coefficient)	0.1	[1]
Hydrogen Bond Donors	0	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bond Count	1	[1]

Note: The data in this table is computationally derived and has not been experimentally verified.

Spectroscopic Data (Predicted)

While experimental spectra are not readily available, predicted spectroscopic data can aid in the identification and characterization of 1-methylimidazole-2-acetonitrile.

Predicted ¹H NMR Spectrum

A predicted ¹H NMR spectrum would likely show distinct signals for the methyl protons, the methylene protons of the acetonitrile group, and the two protons on the imidazole ring. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group and the aromaticity of the imidazole ring.

Predicted IR Spectrum

The infrared (IR) spectrum is expected to show characteristic absorption bands for the following functional groups:

C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.



- C-H stretch (aromatic): Bands above 3000 cm⁻¹.
- C-H stretch (aliphatic): Bands below 3000 cm⁻¹.
- C=N and C=C stretches (imidazole ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Predicted Mass Spectrum

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 121. Common fragmentation patterns for related imidazole compounds suggest potential losses of HCN, CH₃, and the acetonitrile side chain.

Experimental Protocols: A Generalized Synthetic Approach

A specific, detailed experimental protocol for the synthesis of 1-methylimidazole-2-acetonitrile is not well-documented in the literature. However, a plausible synthetic route can be extrapolated from general methods for the synthesis of 2-substituted 1-methylimidazoles. A common strategy involves the N-methylation of a pre-functionalized imidazole or the introduction of the acetonitrile group onto a pre-existing 1-methylimidazole scaffold.

One potential pathway could involve the direct cyanation of a suitable precursor, such as 2-(chloromethyl)-1-methylimidazole.

Illustrative Experimental Workflow



Step 1: Preparation of 2-(Chloromethyl)-1-methylimidazole 1-Methyl-2-(hydroxymethyl)imidazole Reaction Thionyl Chloride (SOCl2) or similar chlorinating agent 2-(Chloromethyl)-1-methylimidazole Nucleophilic Substitution Step 2: Cyanation Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) 1-methylimidazole-2-acetonitrile Step 3: Purification Column Chromatography / Recrystallization Pure 1-methylimidazole-2-acetonitrile

Generalized Synthesis of 1-methylimidazole-2-acetonitrile

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Caption: A potential two-step synthesis of 1-methylimidazole-2-acetonitrile.



Signaling Pathways and Biological Activity

Currently, there is no available information in the public domain detailing specific signaling pathways or established biological activities for 1-methylimidazole-2-acetonitrile. Research into the biological effects of this compound would be a novel area of investigation. Given the prevalence of the imidazole core in pharmacologically active molecules, it could be hypothesized to interact with various biological targets, but this remains to be experimentally determined.

Conclusion

1-methylimidazole-2-acetonitrile is a compound for which there is a notable lack of experimentally-derived physicochemical data. The computational data presented in this guide offers a starting point for researchers. The generalized synthetic pathway provides a logical framework for its preparation. Further experimental work is necessary to validate the predicted properties and to explore the potential biological activities of this molecule, which could be of significant interest to the drug development community.

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References

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